Varenicline, a medication approved for smoking cessation, has been the subject of various studies due to its unique pharmacological profile. It is a partial agonist at the alpha4beta2 nicotinic acetylcholine receptor and a full agonist at the alpha7 nicotinic acetylcholine receptor46. The drug's efficacy in aiding smoking cessation has been well-documented, and it has been approved in over 80 countries3. However, recent research has also highlighted its potential effects on alcohol consumption, mood disorders, and cardiovascular health, which warrants a comprehensive analysis of its mechanism of action and applications across different fields.
Varenicline's primary application is as an aid in smoking cessation. Clinical trials have demonstrated its superiority over other pharmacotherapies, such as bupropion and nicotine replacement therapy, in helping smokers quit3. It has been shown to reduce the urge to smoke and increase abstinence rates, making it a valuable tool in the management of nicotine dependence37.
Studies have also explored varenicline's effects on alcohol consumption. It has been found to potentiate the aversive effects of alcohol and reduce its rewarding properties, which may contribute to a decrease in alcohol intake1. This suggests a potential role for varenicline in the treatment of alcohol use disorders.
Varenicline has shown antidepressant-like activity in animal models, and it can augment the effects of selective serotonin reuptake inhibitors like sertraline7. This indicates a possible use for varenicline in the treatment of depression, particularly in patients who are also trying to quit smoking.
While varenicline is effective for smoking cessation, its impact on cardiovascular health has raised concerns. It has been reported to promote endothelial cell migration and aggravate atherosclerotic plaque formation, potentially increasing the risk of cardiovascular events810. These findings highlight the need for caution when prescribing varenicline to patients with cardiovascular diseases.
Varenicline has been studied for its effects on stress-induced and cue-induced craving for cigarettes. It appears to reduce cigarette craving in general, but its efficacy may not extend to situations where stress is combined with exposure to cigarette cues9. This suggests that while varenicline can help manage cravings, its effects may vary depending on the context of craving triggers.
Hydroxy Varenicline is classified as a nicotinic acetylcholine receptor agonist. It is derived from Varenicline, which has the empirical formula and a molecular weight of 211.26 g/mol. Hydroxy Varenicline itself retains a similar structure but differs in its hydroxyl functional group, which influences its pharmacological properties. The compound is noted for its role in enhancing the pharmacological effects of its parent compound by acting on the central nervous system's nicotinic receptors .
The synthesis of Hydroxy Varenicline can be achieved through several methods that typically involve the hydroxylation of Varenicline. One efficient method includes:
The process can be optimized by adjusting parameters such as temperature, reaction time, and concentration of reagents to maximize yield and purity .
The molecular structure of Hydroxy Varenicline can be represented as follows:
The presence of the hydroxyl group enhances solubility and bioavailability compared to its parent compound .
Hydroxy Varenicline participates in various chemical reactions that are pivotal for its biological activity:
These reactions are essential for understanding its pharmacokinetics and therapeutic efficacy .
Hydroxy Varenicline acts primarily as an agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. The mechanism involves:
Hydroxy Varenicline exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Hydroxy Varenicline has several scientific applications:
Hydroxy Varenicline (CAS 357424-21-6) is a structurally complex organic molecule with the molecular formula C₁₃H₁₃N₃O, representing a monohydroxylated derivative of the smoking cessation agent Varenicline (Chantix™). The core structure consists of a fused bicyclic system incorporating a benzazepine framework with an aromatic quinoxaline moiety, where the hydroxyl group (-OH) substitution introduces significant stereoelectronic modifications compared to the parent compound [1] [6]. The presence of the hydroxyl group creates a chiral center, potentially yielding enantiomers with distinct biochemical behaviors, though current research primarily focuses on the racemic mixture for analytical applications [3].
Regioisomerism represents a significant structural consideration, as the hydroxyl group can theoretically occupy multiple positions on the aromatic system. While the exact position of hydroxylation is not explicitly detailed in available literature, analogous compounds like nitro hydroxy-methoxybenzaldehydes demonstrate substantial differences in crystallographic packing and intermolecular interactions based on substitution patterns [4]. X-ray crystallographic studies of similar compounds reveal that molecular conformation is stabilized through both classical hydrogen bonding (O-H···N, O-H···O) and non-classical interactions (C-H···O, C-H···π), which could similarly influence Hydroxy Varenicline's solid-state behavior [4]. The N-Trifluoroacetic acid salt form (C₁₅H₁₂F₃N₃O₂, MW 323.27 g/mol) exhibits altered physicochemical behavior due to ionic character enhancement and modified hydrogen bonding capacity [3].
Table 1: Molecular Characteristics of Hydroxy Varenicline and Derivatives
Compound Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |
---|---|---|---|---|
Hydroxy Varenicline (Free base) | C₁₃H₁₃N₃O | 227.27 | 357424-21-6 | Chiral center, aromatic system |
Hydroxy Varenicline N-Trifluoroacetic Acid Salt | C₁₅H₁₂F₃N₃O₂ | 323.27 | 357426-10-9 | Ionic pairing, enhanced polarity |
Varenicline (Parent compound) | C₁₃H₁₃N₃ | 211.27 | 249296-44-4 | Planar quinoxaline core |
The introduction of a polar hydroxyl group profoundly influences Hydroxy Varenicline's solubility profile compared to its parent compound. While quantitative aqueous solubility data remains limited in public literature, its designation as an analytical reference standard implies sufficient solubility for chromatographic applications [1]. The salt form (N-Trifluoroacetic acid derivative) exhibits enhanced water solubility due to ionic dissociation characteristics, a property leveraged in analytical workflows requiring mobile phase compatibility [3]. Lipophilicity parameters (log P/log D) are crucial determinants of membrane permeability and chromatographic retention. Experimental determination via reversed-phase HPLC suggests moderate lipophilicity, with the hydroxyl group reducing the partition coefficient relative to Varenicline (predicted log P reduction of 0.5-1.0 unit) [8].
Thermal analysis indicates decomposition before melting at elevated temperatures (>200°C), with a boiling point estimated at 400.6°C at standard atmospheric pressure (760 mmHg) for the free base [7]. The density is reported as 1.247 g/cm³, reflecting relatively compact molecular packing [7]. Stability assessments under International Council for Harmonisation guidelines reveal sensitivity to oxidative stress, necessitating protective handling and storage at +4°C to prevent degradation [3] [8]. Photostability concerns warrant protection from light exposure during storage and analytical procedures [8]. Forced degradation studies under acidic, basic, oxidative, and thermal stresses generate identifiable degradation products crucial for method validation [5] [8].
Table 2: Experimental Physicochemical Parameters
Property | Value/Characteristic | Conditions/Notes |
---|---|---|
Molecular Weight | 227.27 g/mol (free base) | Calculated from C₁₃H₁₃N₃O |
Boiling Point | 400.6°C | At 760 mmHg [7] |
Density | 1.247 g/cm³ | Solid state [7] |
Vapor Pressure | 1.25 × 10⁻⁶ mmHg | At 25°C [7] |
Storage Conditions | +4°C | Protected from light [3] |
Partition Coefficient (log P) | Moderate lipophilicity | Estimated reduction of 0.5-1.0 vs. Varenicline [8] |
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides definitive structural elucidation, with characteristic chemical shifts observed in both ¹H and ¹³C spectra. The aromatic region (δ 6.8-8.5 ppm) in the ¹H NMR spectrum displays complex coupling patterns indicative of substituted quinoxaline protons, while the hydroxyl proton appears as a broad singlet (δ ~5.0-6.0 ppm, concentration-dependent) [5]. The aliphatic bridge protons resonate as distinct multiplets between δ 2.5-4.0 ppm due to diastereotopic environments. ¹³C NMR reveals diagnostic signals for the hydroxyl-bearing carbon (δ 60-70 ppm, depending on substitution position) and aromatic carbons (δ 110-160 ppm) [5]. Two-dimensional techniques (COSY, HSQC, HMBC) resolve connectivity ambiguities, particularly in assigning regiochemistry of hydroxylation. Nuclear Magnetic Resonance spectral changes under oxidative stress conditions (e.g., H₂O₂ exposure) indicate modifications at methionine residues in protein-bound analogs, providing insights into degradation pathways relevant to reference standard integrity [5].
Infrared Spectroscopy
Fourier-transform infrared spectroscopy exhibits prominent absorption bands characteristic of functional groups: a broad O-H stretch (3200-3600 cm⁻¹), sharp aromatic C=C stretches (1480-1620 cm⁻¹), and C-N vibrations (1180-1360 cm⁻¹) [4] [8]. The absence of carbonyl stretches (1670-1780 cm⁻¹) distinguishes it from keto-analogs, while the salt form shows strong carboxylate asymmetrical/symmetrical stretches (~1550-1650 cm⁻¹ and ~1400 cm⁻¹) from the trifluoroacetate counterion [3]. Comparative analysis with Varenicline highlights hydroxyl-specific bands, with fingerprint region differences (<1000 cm⁻¹) reflecting altered crystalline packing [4].
Mass Spectrometry
High-resolution mass spectrometry confirms the molecular ion at m/z 227.1162 [M]⁺ (calculated for C₁₃H₁₃N₃O: 227.1059), with characteristic fragmentation pathways providing structural insights [3]. Major fragments arise from:
Liquid chromatography-tandem mass spectrometry analysis reveals protonated molecular ion [M+H]⁺ at m/z 228.1234, serving as the precursor ion for multiple reaction monitoring transitions in quantitative bioanalytical methods [5]. The trifluoroacetate salt exhibits additional peaks at m/z 113.99 (CF₃COO⁻) and cluster ions indicative of salt adducts [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7